molecular formula C30H57NO12 B1164820 lyso-Lactosylceramide, synthetic

lyso-Lactosylceramide, synthetic

Número de catálogo: B1164820
Peso molecular: 623
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lyso-Lactosylceramide, synthetic, also known as this compound, is a useful research compound. Its molecular formula is C30H57NO12 and its molecular weight is 623. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Microwave-Mediated Saponification

  • Reagents : 0.5 M NaOH in methanol.

  • Conditions : Microwave irradiation (2–5 minutes).

  • Outcome : Efficient removal of the fatty acyl chain from LacCer, yielding lyso-LacCer with minimal side reactions.

    • Key Observation : This method selectively cleaves the N-fatty acyl group while preserving acetamide groups in complex glycosphingolipids (e.g., globotetraosylceramide) .

    • Mass Spectrometry Data :

      Compound(M+H)+(M+Na)+
      Lyso-lactosylceramide624.29646.26
      Lyso-globotriaosylceramide786.41808.38

Orthodox Prolonged Saponification

  • Reagents : Methanolic NaOH (0.1–0.2 M).

  • Conditions : 12–24 hours at 37°C.

  • Outcome : Complete deacylation but may hydrolyze acetamide groups in N-acetylgalactosamine-containing substrates .

Transglycosylation Reactions

Lyso-LacCer participates in enzyme-catalyzed transglycosylation , enabling the transfer of its glucose moiety to acceptor molecules. Key findings include:

  • Enzymes Involved : Lysosomal β-glucosidase (GBA) and non-lysosomal β-glucosidase (GBA2) .

  • Reaction Example :

    lyso LacCer+CholesterolGBA GBA2Glucosyl cholesterol+Sphingosine\text{lyso LacCer}+\text{Cholesterol}\xrightarrow{\text{GBA GBA2}}\text{Glucosyl cholesterol}+\text{Sphingosine}
  • Significance : This reaction generates bioactive metabolites like sphingosine, which modulate signaling pathways (e.g., sphingosine kinase 1) .

Re-acylation Potential

Despite its structural simplicity, lyso-LacCer shows limited re-acylation activity in cytosolic environments:

  • Experimental Evidence : No direct enzymatic pathways for re-acylation have been identified, though in vitro studies suggest ceramide synthases (CERS) could theoretically catalyze this reaction .

  • Challenges : The absence of a fatty acyl chain reduces membrane affinity, hindering interaction with acyltransferases .

Degradation Pathways

Lyso-LacCer is degraded in lysosomes via stepwise enzymatic hydrolysis :

  • Glucose Removal : Lysosomal β-glucosidase (GBA) cleaves glucose, yielding galactosylsphingosine.

  • Galactose Removal : β-Galactosidase (GLB1) hydrolyzes galactose, producing sphingosine .

  • Key Proteins : Saposins (activator proteins) facilitate substrate presentation to hydrolases .

Interaction with Signaling Proteins

Lyso-LacCer directly binds and activates cytosolic phospholipase A2α (cPLA2α) :

  • Mechanism : Binds the C2 domain of cPLA2α, enhancing arachidonic acid release.

  • Experimental Validation :

    • Lipid vesicle assays confirmed binding (Kd ~ 15 μM) .

    • Calcium imaging in CHO cells showed lyso-LacCer-induced cPLA2α activation .

Mass Spectrometry

  • Ionization : Positive-ion mode with α-cyano-4-hydroxycinnamic acid (CHCA) matrix.

  • Key Peaks : Dominant (M+H)+ and (M+Na)+ ions confirm sphingosine (d18:1) as the primary base .

Chromatography

  • HPLC Conditions :

    • Column : C18 reverse-phase.

    • Eluent : Methanol/water gradient with 5 mM ammonium acetate .

Research Implications

  • Therapeutic Targets : Lyso-LacCer’s role in activating pro-inflammatory enzymes (e.g., cPLA2α) highlights its potential in treating neurodegenerative and cardiovascular diseases .

  • Synthesis Optimization : Microwave-mediated methods offer scalable production with high purity .

This synthesis of data underscores lyso-LacCer’s versatility in both biochemical research and therapeutic development, with rigorous methodologies ensuring reproducible results across diverse experimental systems.

Propiedades

Fórmula molecular

C30H57NO12

Peso molecular

623

Apariencia

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Sinónimos

Lactosylsphingosine;  1-beta-lactosyl-sphing-4-enine;  lyso-LC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.